molecular formula C25H23N7O3 B2634061 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942012-92-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2634061
CAS No.: 942012-92-2
M. Wt: 469.505
InChI Key: WZXOOUIDGZNGDV-UITAMQMPSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety, a triazolopyrimidine scaffold, and a piperazine ring. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3, with a molecular weight of approximately 396.46 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, it has shown significant activity against:

Cell LineIC50 (µM)
HeLa0.038
A5490.043
HT290.030
MDA-MB-2310.430

These results indicate that the compound is particularly potent against cervical cancer (HeLa) and colorectal cancer (HT29) cell lines compared to breast cancer (MDA-MB-231) cells .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin assembly. Studies have demonstrated that it is more effective than the known microtubule inhibitor combretastatin A-4 (CA-4), suggesting a novel mechanism for disrupting microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Benzo[d][1,3]dioxole Moiety : This group is known for enhancing lipophilicity and cellular uptake.
  • Triazolopyrimidine Scaffold : Variations in substituents on this scaffold significantly affect potency; for instance, modifications at the 7-position have been shown to enhance antiproliferative activity .
  • Piperazine Ring : This moiety contributes to receptor binding and may influence pharmacokinetic properties.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where modifications to the triazolopyrimidine core led to varying degrees of antiproliferative activity. For instance:

  • Compound 4 : Exhibited an IC50 value of 60 nM against HeLa cells.
  • Compound 5 : Demonstrated reduced activity with an IC50 value exceeding 10 µM against multiple cancer cell lines.

These findings underscore the importance of structural modifications in optimizing biological activity .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-17-2-6-19(7-3-17)32-25-23(28-29-32)24(26-15-27-25)31-12-10-30(11-13-31)22(33)9-5-18-4-8-20-21(14-18)35-16-34-20/h2-9,14-15H,10-13,16H2,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOOUIDGZNGDV-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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